Lenvatinib Mesylate

Catalog No.
S548156
CAS No.
857890-39-2
M.F
C22H23ClN4O7S
M. Wt
523.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib Mesylate

CAS Number

857890-39-2

Product Name

Lenvatinib Mesylate

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C22H23ClN4O7S

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide, 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, E 7080, E-7080, lenvatinib, Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O

The exact mass of the compound Lenvatinib mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lenvatinib mesylate (CAS 857890-39-2) is a highly potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized for its dual blockade of VEGFR1-3 and FGFR1-4 pathways . From a procurement and formulation perspective, the mesylate salt is the definitive standard, offering critical advantages in aqueous solubility, dissolution kinetics, and bioavailability compared to the practically insoluble free base [1]. It is widely adopted in preclinical oncology models, angiogenesis assays, and formulation development where precise, reproducible dosing and stable pharmacokinetic profiles are mandatory .

Substituting Lenvatinib mesylate with its free base or legacy TKIs like Sorafenib introduces severe experimental and formulation risks . The free base exhibits near-zero aqueous solubility, leading to erratic absorption in vivo and rapid precipitation in cell culture media, which invalidates dose-response data . Furthermore, substituting with Sorafenib fails in models requiring FGFR inhibition, as Sorafenib primarily targets VEGFR/PDGFR/Raf but lacks the potent FGFR1-4 blockade necessary to overcome VEGF-independent angiogenesis . Consequently, the mesylate salt is indispensable for assays demanding stable solubility and comprehensive VEGFR/FGFR inhibition.

Enhanced Solubility and Formulation Viability

Lenvatinib free base is practically insoluble in aqueous media, severely limiting its utility in both in vitro and in vivo applications [1]. Conversion to the mesylate salt significantly improves dissolution profiles, achieving a solubility of approximately 1-2 mg/mL in DMSO and enabling stable, clear working solutions when diluted with appropriate surfactants (e.g., PEG300/Tween-80). This enhanced solubility underpins its classification as a BCS Class I-like compound under acidic conditions, ensuring rapid absorption and high relative bioavailability in pharmacokinetic models [1].

Evidence DimensionAqueous / Formulation Solubility
Target Compound DataLenvatinib Mesylate: Soluble in DMSO (~2 mg/mL) and supports stable aqueous dilutions.
Comparator Or BaselineLenvatinib Free Base: Practically insoluble (<0.001 mg/mL in water).
Quantified DifferenceOrders of magnitude improvement in dissolution and formulation stability.
ConditionsStandard laboratory stock preparation (DMSO to aqueous buffer/surfactant dilution).

Procuring the mesylate salt is essential to prevent drug precipitation in culture media and to ensure reproducible dosing in animal models.

Superior VEGFR2 Binding Affinity vs. Sorafenib

In cell-free biochemical assays, Lenvatinib mesylate demonstrates exceptionally tight binding to VEGFR2 (KDR) with an IC50 of 4.0 nM . In contrast, the legacy benchmark Sorafenib tosylate exhibits an IC50 of 90 nM against the same target . This >20-fold increase in potency is attributed to Lenvatinib's distinct binding mode, which allows for rapid association and prolonged target residence time, making it far more efficient at suppressing VEGF-mediated angiogenesis [1].

Evidence DimensionVEGFR2 (KDR) IC50
Target Compound DataLenvatinib Mesylate: 4.0 nM
Comparator Or BaselineSorafenib Tosylate: 90 nM
Quantified Difference22.5-fold higher potency for Lenvatinib mesylate.
ConditionsCell-free kinase biochemical assay.

The significantly lower IC50 allows researchers to achieve complete target blockade at lower concentrations, minimizing off-target cytotoxicity in primary endothelial cell assays.

Differentiated FGFR1 Blockade for Resistance Models

A major limitation of first-generation TKIs is their inability to suppress alternative angiogenic pathways. Lenvatinib mesylate effectively inhibits FGFR1 with an IC50 of 46 nM, providing critical blockade against FGF-driven escape mechanisms . Sorafenib, conversely, lacks meaningful activity against FGFR1, often exhibiting IC50 values well above 500 nM . This dual VEGFR/FGFR inhibition profile makes Lenvatinib mesylate uniquely suited for models of TKI resistance in hepatocellular and renal cell carcinomas.

Evidence DimensionFGFR1 IC50
Target Compound DataLenvatinib Mesylate: 46 nM
Comparator Or BaselineSorafenib Tosylate: >500 nM (weak/inactive)
Quantified Difference>10-fold superior inhibition of FGFR1.
ConditionsIn vitro kinase profiling.

Buyers developing models for acquired anti-angiogenic resistance must select Lenvatinib mesylate over Sorafenib to ensure active targeting of the FGFR escape pathway.

Solid-State Stability of the Mesylate Form

Lenvatinib mesylate exists in several polymorphic and pseudopolymorphic forms. The commercial standard (Form C) demonstrates high thermal stability and consistent dissolution kinetics [1]. In contrast, solvated or hydrated forms of Lenvatinib (e.g., Form H) are prone to solvent loss and phase transitions, which can lead to gelation or decreased bioavailability under humid storage conditions [1]. Procuring the stabilized anhydrous mesylate salt ensures batch-to-batch reproducibility during formulation scale-up.

Evidence DimensionSolid-State Phase Stability
Target Compound DataLenvatinib Mesylate (Anhydrous Form C): Stable, consistent dissolution.
Comparator Or BaselineLenvatinib Hydrates/Solvates: Prone to phase transition and gelation.
Quantified DifferencePrevention of humidity-induced gelation and phase instability.
ConditionsLong-term storage and high-humidity stress testing.

Sourcing the correct polymorphic mesylate salt is critical for avoiding formulation failures and ensuring consistent pharmacokinetic performance across studies.

Preclinical Pharmacokinetic and Bioavailability Modeling

Due to the mesylate salt's optimized dissolution profile and high relative bioavailability, it is the preferred form for in vivo pharmacokinetic studies and the development of novel drug delivery systems (e.g., nanocarriers, liposomes) [1]. Using the free base in these scenarios would result in erratic absorption and uninterpretable PK data.

Dual VEGFR/FGFR Resistance Assays

Lenvatinib mesylate is specifically required for investigating tumor escape mechanisms driven by FGF signaling following initial anti-VEGF therapy [2]. Its potent FGFR1-4 inhibition makes it an essential tool compound where Sorafenib or standard VEGFR-only inhibitors fail.

Advanced Formulation and Co-Crystal Engineering

The well-characterized solid-state properties of Lenvatinib mesylate make it an ideal baseline material for materials scientists developing novel co-crystals or amorphous solid dispersions aimed at further enhancing stability and controlled release in complex microenvironments[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

522.0975980 Da

Monoisotopic Mass

522.0975980 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J78384F61

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (50%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.
Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors

NCI Cancer Drugs

Drug: Lenvatinibmesylate
US Brand Name(s): Lenvima
FDA Approval: Yes
Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹
Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Lenvatinib Mesylate is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. E7080 blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE
L01XE29

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

857890-39-2

Wikipedia

Lenvatinib mesylate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sato N, Beppu T, Kinoshita K, Yuki H, Suyama K, Yuruki H, Motohara T, Chiyonaga S, Akahoshi S. Partial Splenic Embolization for Lenvatinib Therapy-associated Thrombocytopenia Among Patients With Hepatocellular Carcinoma. Anticancer Res. 2019 Dec;39(12):6895-6901. doi: 10.21873/anticanres.13909. PubMed PMID: 31810959.
2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.
3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.
4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.
5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.
6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.
7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.
8: Honda S, Saitho Y, Sawada K, Hasebe T, Nakajima S, Okumura T. Repeated Perforation of the Gallbladder in a Patient with Hepatocellular Carcinoma Receiving Lenvatinib. Intern Med. 2019 Nov 18. doi: 10.2169/internalmedicine.3806-19. [Epub ahead of print] PubMed PMID: 31735795.
9: Kuzuya T, Ishigami M, Ito T, Ishizu Y, Honda T, Ishikawa T, Fujishiro M. Favorable radiologic antitumor response at 2 weeks after starting lenvatinib for patients with advanced hepatocellular carcinoma. Hepatol Res. 2019 Nov 12. doi: 10.1111/hepr.13452. [Epub ahead of print] PubMed PMID: 31721363.
10: Yamashita T, Kudo M, Ikeda K, Izumi N, Tateishi R, Ikeda M, Aikata H, Kawaguchi Y, Wada Y, Numata K, Inaba Y, Kuromatsu R, Kobayashi M, Okusaka T, Tamai T, Kitamura C, Saito K, Haruna K, Okita K, Kumada H. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset. J Gastroenterol. 2019 Nov 12. doi: 10.1007/s00535-019-01642-1. [Epub ahead of print] PubMed PMID: 31720835.
11: Sasaki R, Fukushima M, Haraguchi M, Miuma S, Miyaaki H, Hidaka M, Eguchi S, Matsuo S, Tajima K, Matsuzaki T, Hashimoto S, Ooba K, Kugiyama Y, Yatsuhashi H, Motoyoshi Y, Shigeno M, Kinoshita N, Nakao K. Response to Lenvatinib Is Associated with Optimal RelativeDose Intensity in Hepatocellular Carcinoma: Experience in Clinical Settings. Cancers (Basel). 2019 Nov 10;11(11). pii: E1769. doi: 10.3390/cancers11111769. PubMed PMID: 31717674.
12: Hida T, Velcheti V, Reckamp KL, Nokihara H, Sachdev P, Kubota T, Nakada T, Dutcus CE, Ren M, Tamura T. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma. Lung Cancer. 2019 Dec;138:124-130. doi: 10.1016/j.lungcan.2019.09.011. Epub 2019 Sep 16. PubMed PMID: 31710864.
13: Ogasawara S, Mihara Y, Kondo R, Kusano H, Akiba J, Yano H. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. Anticancer Res. 2019 Nov;39(11):5973-5982. doi: 10.21873/anticanres.13802. PubMed PMID: 31704822.
14: Liu Z, Li X, He X, Xu Y, Wang X. Complete response to the combination of Lenvatinib and Pembrolizumab in an advanced hepatocellular carcinoma patient: a case report. BMC Cancer. 2019 Nov 8;19(1):1062. doi: 10.1186/s12885-019-6287-8. PubMed PMID: 31703571; PubMed Central PMCID: PMC6839182.
15: Chen WX, Li GX, Hu ZN, Zhu P, Zhang BX, Ding ZY. Significant response to anti-PD-1 based immunotherapy plus lenvatinib for recurrent intrahepatic cholangiocarcinoma with bone metastasis: A case report and literature review. Medicine (Baltimore). 2019 Nov;98(45):e17832. doi: 10.1097/MD.0000000000017832. Review. PubMed PMID: 31702638; PubMed Central PMCID: PMC6855517.
16: Hou FJ, Guo LX, Zheng KY, Song JN, Wang Q, Zheng YG. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells. Onco Targets Ther. 2019 Aug 19;12:6685-6697. doi: 10.2147/OTT.S215103. eCollection 2019. PubMed PMID: 31695406; PubMed Central PMCID: PMC6707434.
17: Chen X, Zhang Y, Zhang N, Ge Y, Jia W. Lenvatinib combined nivolumab injection followed by extended right hepatectomy is a feasible treatment for patients with massive hepatocellular carcinoma: a case report. Onco Targets Ther. 2019 Sep 9;12:7355-7359. doi: 10.2147/OTT.S217123. eCollection 2019. PubMed PMID: 31686845; PubMed Central PMCID: PMC6752163.
18: Tada T, Kumada T, Hiraoka A, Michitaka K, Atsukawa M, Hirooka M, Tsuji K, Ishikawa T, Takaguchi K, Kariyama K, Itobayashi E, Tajiri K, Shimada N, Shibata H, Ochi H, Toyoda H, Nouso K, Tsutsui A, Nagano T, Itokawa N, Hayama K, Imai M, Joko K, Koizumi Y, Hiasa Y. Safety and efficacy of lenvatinib in elderly patients with unresectable hepatocellular carcinoma: A multicenter analysis with propensity score matching. Hepatol Res. 2019 Oct 29. doi: 10.1111/hepr.13427. [Epub ahead of print] PubMed PMID: 31660700.
19: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547897/ PubMed PMID: 31643233.
20: Molinaro E, Viola D, Viola N, Falcetta P, Orsolini F, Torregrossa L, Vagli P, Ribechini A, Materazzi G, Vitti P, Elisei R. Lenvatinib Administered via Nasogastric Tube in Poorly Differentiated Thyroid Cancer. Case Rep Endocrinol. 2019 Sep 18;2019:6831237. doi: 10.1155/2019/6831237. eCollection 2019. PubMed PMID: 31641541; PubMed Central PMCID: PMC6766666.

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